D-Alanine benzyl ester p-toluenesulfonate salt physical properties
D-Alanine benzyl ester p-toluenesulfonate salt physical properties
An In-Depth Technical Guide to the Physical Properties of D-Alanine Benzyl Ester p-Toluenesulfonate Salt
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties of D-Alanine benzyl ester p-toluenesulfonate salt. As a critical chiral building block in synthetic chemistry, a thorough understanding of its characteristics is paramount for its effective application in peptide synthesis and the development of novel therapeutics. This document provides an in-depth analysis of its physicochemical properties, spectroscopic profile, stereochemical integrity, and standard analytical procedures.
Core Physicochemical Properties
D-Alanine benzyl ester p-toluenesulfonate salt is a stable, crystalline solid that serves as a C-terminally protected form of D-alanine.[] The tosylate counterion not only facilitates crystallization and handling but also enhances the compound's solubility in organic solvents, a desirable trait for solution-phase synthesis.[]
The key physical properties are summarized in the table below. It is noteworthy that the melting point is a sharp, well-defined range, which is a primary indicator of purity. Comparison with the L-enantiomer and the racemic mixture reveals subtle but important differences in crystal packing and intermolecular interactions.[2]
| Property | Value | Source(s) |
| CAS Number | 41036-32-2 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₃NO₂ · C₇H₈O₃S | [][5][6] |
| Molecular Weight | 351.42 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | 113 - 117 °C | [4] |
| Solubility | Soluble in Methanol, DMSO | [] |
| Optical Rotation | [α]D²⁰: +4.0 to +7.0° (c=3, MeOH) |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is fundamental to verifying the identity and purity of D-Alanine benzyl ester p-toluenesulfonate salt. The combination of NMR and IR spectroscopy provides a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the molecular structure by probing the chemical environment of each proton and carbon atom. The chemical shifts for the D-enantiomer are identical to its L-counterpart; the distinction lies in their interaction with other chiral molecules.
¹H NMR (300 MHz, CDCl₃): The expected proton NMR spectrum shows characteristic signals for each part of the molecule. The data presented for the L-enantiomer is a direct analogue.[2]
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δ 8.24 (br s, 3H): Protons of the ammonium group (-NH₃⁺), broadened due to exchange and quadrupolar effects.
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δ 7.72 (d, J = 7.6 Hz, 2H): Aromatic protons on the tosylate ring ortho to the sulfonate group.
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δ 7.29 - 7.22 (m, 5H): Aromatic protons of the benzyl ester group.
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δ 7.06 (d, J = 7.6 Hz, 2H): Aromatic protons on the tosylate ring meta to the sulfonate group.
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δ 5.08 (d, J = 12.3 Hz, 1H) & 4.99 (d, J = 12.3 Hz, 1H): Diastereotopic protons of the benzyl CH₂ group, appearing as a doublet of doublets (an AB quartet).
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δ 4.04 (m, 1H): The α-proton of the alanine backbone.
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δ 2.30 (s, 3H): Methyl protons of the p-toluenesulfonate group.
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δ 1.46 (d, J = 7.6 Hz, 3H): Methyl protons of the alanine side chain.
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~170-172 ppm: Ester carbonyl carbon (C=O).
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~140-145 ppm: Quaternary aromatic carbons of the tosylate group.
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~125-135 ppm: Aromatic carbons of both the benzyl and tosylate rings.
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~67-69 ppm: Benzyl methylene carbon (-CH₂-O).
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~49-51 ppm: Alanine α-carbon.
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~21 ppm: Tosylate methyl carbon.
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~16-18 ppm: Alanine methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The expected characteristic absorption bands provide confirmatory evidence of the compound's structure. Data from similar structures suggest the following key peaks.[7]
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~3100-2800 cm⁻¹: Strong, broad absorption due to the N-H stretches of the protonated amine (-NH₃⁺).
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~1740 cm⁻¹: Sharp, strong C=O stretch from the benzyl ester group.[7]
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~1600 & ~1495 cm⁻¹: C=C stretching vibrations from the aromatic rings.
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~1220 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching from the sulfonate group.
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~1030 & ~1010 cm⁻¹: S-O stretching vibrations.
Synthesis and Stereochemical Integrity
The synthesis of D-Alanine benzyl ester p-toluenesulfonate salt is a well-established procedure, but one that requires careful control to maintain enantiomeric purity. The most common method is a direct esterification of D-alanine with benzyl alcohol, catalyzed by p-toluenesulfonic acid.[2]
A critical aspect of this synthesis is the removal of water to drive the equilibrium towards the ester product. This is typically achieved by azeotropic distillation. The choice of the azeotroping solvent is paramount; while historically benzene and toluene were used, studies have shown that toluene can lead to significant racemization.[2] Cyclohexane is a superior solvent, as its azeotrope with water has similar physical properties to that of benzene but does not induce racemization, thus preserving the stereochemical integrity of the final product.[2][8]
Recommended Analytical Protocols
To ensure the quality and consistency of D-Alanine benzyl ester p-toluenesulfonate salt for research and development, a set of standardized analytical protocols is essential.
Protocol 4.1: Melting Point Determination
The melting point provides a quick and reliable assessment of purity.
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Apparatus: Calibrated melting point apparatus.
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Sample Preparation: Place a small amount of finely powdered, dry sample into a capillary tube, packed to a height of 2-3 mm.
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Methodology:
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Place the capillary tube in the apparatus.
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Heat at a rate of 10-20 °C/min until the temperature is ~15 °C below the expected melting point (approx. 115 °C).
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Reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the sample is completely liquid (clear point).
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Acceptance Criteria: The range should be sharp (typically ≤ 2 °C) and within the specified limits (e.g., 113-117 °C). A broad melting range often indicates the presence of impurities.
Protocol 4.2: Chiral HPLC for Enantiomeric Purity
This is the most definitive method for quantifying the enantiomeric excess (e.e.) of the compound. The following method is adapted from established procedures for the alanine benzyl ester tosylate salt.[2]
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Instrumentation: HPLC system with UV detector.
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Column: Phenomenex Lux 3µ Cellulose-1 (or equivalent polysaccharide-based chiral stationary phase).
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Mobile Phase: Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject a sample of the racemic (D/L) alanine benzyl ester p-toluenesulfonate salt to determine the retention times of both the D- and L-enantiomers. (Literature indicates the D-enantiomer is the second peak to elute under these conditions[2]).
-
Inject the D-Alanine sample.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
-
-
Acceptance Criteria: For most applications, an e.e. of ≥99% is required.
